- A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2, Angewandte Chemie, 2017, 56(9), 2423-2428
Cas no 912470-42-9 (2-(Methylamino)pyrimidin-4-ylmethanol)
2-(Methylamino)pyrimidin-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (2-(Methylamino)pyrimidin-4-yl)methanol
- (2-amino-6-methylpyrimidin-4-yl)methanol
- [2-(methylamino)pyrimidin-4-yl]methanol
- 4-Pyrimidinemethanol, 2-(methylamino)-
- 4-Hydroxymethyl-2-methylaminopyrimidine
- D75561
- 2-(Methylamino)-4-pyrimidinemethanol (ACI)
- 912470-42-9
- RNCJXBLOAUIRSX-UHFFFAOYSA-N
- 110429-43-1
- AKOS006370772
- CS-16280
- CS-0094529
- SCHEMBL1787663
- 2-(Methylamino)pyrimidin-4-ylmethanol
-
- MDL: MFCD18642540
- Inchi: 1S/C6H9N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-3,10H,4H2,1H3,(H,7,8,9)
- InChI Key: RNCJXBLOAUIRSX-UHFFFAOYSA-N
- SMILES: OCC1C=CN=C(NC)N=1
Computed Properties
- Exact Mass: 139.074561919g/mol
- Monoisotopic Mass: 139.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 58
2-(Methylamino)pyrimidin-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337963-100mg |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 95%+ | 100mg |
$104 | 2021-08-18 | |
| Chemenu | CM337963-250mg |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 95%+ | 250mg |
$187 | 2021-08-18 | |
| Chemenu | CM337963-1g |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 95%+ | 1g |
$320 | 2021-08-18 | |
| TRC | M183381-100mg |
[2-(Methylamino)pyrimidin-4-yl]methanol |
912470-42-9 | 100mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M183381-500mg |
[2-(Methylamino)pyrimidin-4-yl]methanol |
912470-42-9 | 500mg |
$ 750.00 | 2022-06-04 | ||
| TRC | M183381-1g |
[2-(Methylamino)pyrimidin-4-yl]methanol |
912470-42-9 | 1g |
$ 1155.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165169-100mg |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 97% | 100mg |
¥850.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165169-250mg |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 97% | 250mg |
¥1416.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165169-1g |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 97% | 1g |
¥2833.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165169-5g |
(2-(Methylamino)pyrimidin-4-yl)methanol |
912470-42-9 | 97% | 5g |
¥8402.00 | 2024-04-25 |
2-(Methylamino)pyrimidin-4-ylmethanol Production Method
Production Method 1
1.2 Reagents: Water
2-(Methylamino)pyrimidin-4-ylmethanol Raw materials
2-(Methylamino)pyrimidin-4-ylmethanol Preparation Products
2-(Methylamino)pyrimidin-4-ylmethanol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(Methylamino)pyrimidin-4-ylmethanol
Introduction to 2-(Methylamino)pyrimidin-4-ylmethanol (CAS No. 912470-42-9)
2-(Methylamino)pyrimidin-4-ylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 912470-42-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a pyrimidine core substituted with a methylamino group at the 2-position and a hydroxymethyl group at the 4-position, making it a versatile intermediate for the development of novel therapeutic agents. The unique structural motif of this compound positions it as a valuable building block in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting various biological pathways.
The compound’s molecular structure, characterized by a pyrimidine ring system, is integral to its pharmacological properties. Pyrimidine derivatives are well-documented for their role in drug discovery, with applications spanning antiviral, anticancer, and antimicrobial therapies. The presence of the methylamino substituent introduces basicity and potential hydrogen bonding capabilities, which can enhance binding affinity to biological targets. Additionally, the hydroxymethyl group provides a reactive site for further functionalization, enabling the construction of more complex scaffolds through nucleophilic addition or condensation reactions.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of optimizing pyrimidine-based scaffolds for improved pharmacokinetic profiles. Studies have demonstrated that modifications at the 2- and 4-positions of pyrimidine rings can significantly influence metabolic stability and membrane permeability. In this context, 2-(Methylamino)pyrimidin-4-ylmethanol emerges as a promising precursor for generating derivatives with enhanced drug-like properties. Its synthetic accessibility and modularity make it an attractive candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
The pharmaceutical industry has increasingly leveraged heterocyclic compounds like 2-(Methylamino)pyrimidin-4-ylmethanol due to their diverse biological activities. For instance, pyrimidine-based inhibitors have shown efficacy in disrupting kinase-dependent signaling pathways, which are aberrantly activated in many diseases. The methylamino group’s ability to engage in hydrogen bonding with acidic residues in protein targets further underscores its utility in designing selective inhibitors. Moreover, the hydroxymethyl functionality allows for facile derivatization into ethers, esters, or amides, broadening the scope of possible pharmacophores.
Emerging research indicates that 2-(Methylamino)pyrimidin-4-ylmethanol may find applications beyond traditional small-molecule drug development. Its structural features make it a viable candidate for generating conjugates or prodrugs designed to improve delivery or targeted action in vivo. For example, linking this compound to polyethylene glycol (PEG) chains could enhance its solubility and prolong circulation time, while coupling it to tumor-specific antibodies could facilitate site-specific delivery. Such innovations align with the growing emphasis on precision medicine and personalized therapeutic strategies.
In academic research circles, 2-(Methylamino)pyrimidin-4-ylmethanol has been explored as a scaffold for developing inhibitors of nucleoside metabolic enzymes. Pyrimidine derivatives are known to mimic natural nucleobases, allowing them to competitively inhibit enzymes such as thymidylate synthase or deoxycytidine kinase. The methylamino substituent’s steric and electronic properties can be fine-tuned to optimize binding interactions within active sites, while the hydroxymethyl group provides opportunities for covalent bond formation or allosteric modulation. These attributes make it a compelling candidate for structure-based drug design initiatives.
The synthesis of 2-(Methylamino)pyrimidin-4-ylmethanol typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing reliance on hazardous reagents and improving overall yields. Catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions are commonly employed to construct the pyrimidine core and introduce functional groups selectively. Such improvements reflect broader trends toward greener chemistry practices within the pharmaceutical sector.
The biological evaluation of derivatives derived from 2-(Methylamino)pyrimidin-4-ylmethanol has yielded promising results in preclinical studies. Researchers have reported potent inhibition of enzymatic targets associated with inflammatory diseases and cancer progression. The compound’s ability to modulate protein-protein interactions or alter transcriptional regulation further highlights its therapeutic potential. As computational modeling tools become more sophisticated, virtual screening approaches are increasingly used to prioritize analogs based on predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles before experimental validation.
Looking ahead, the future prospects for 2-(Methylamino)pyrimidin-4-ylmethanol and its derivatives appear promising as new therapeutic modalities emerge. Innovations such as fragment-based drug design and artificial intelligence-assisted molecular optimization are expected to accelerate the discovery pipeline using this scaffold. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical candidates that address unmet medical needs. The compound’s versatility ensures its continued relevance as researchers explore novel ways to harness its structural advantages.
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